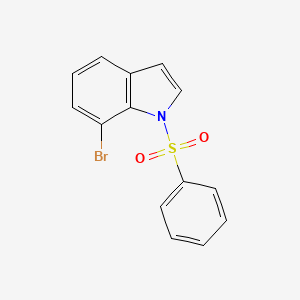

1-(Benzenesulfonyl)-7-bromoindole

Description

Significance of Indole (B1671886) Derivatives in Advanced Synthetic Chemistry

The indole scaffold is a privileged structural motif, prominently featured in a vast array of natural products and synthetic compounds. organic-chemistry.org This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. rsc.orgnih.gov Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comnih.gov

The versatility of the indole ring allows it to interact with numerous biological targets, such as enzymes and receptors. nih.gov For instance, essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) all contain the indole core, highlighting its fundamental role in biology. nih.govwikipedia.org In modern drug development, synthetic indole derivatives like the anti-inflammatory drug Indomethacin and the anticancer agent Sunitinib underscore the scaffold's therapeutic potential. nih.govopenmedicinalchemistryjournal.com The continuous exploration of new synthetic methods to access functionally diverse indoles remains an active and vital area of chemical research. organic-chemistry.orgrsc.orgopenmedicinalchemistryjournal.com

Strategic Utility of N1-Sulfonyl Protecting Groups in Indole Functionalization

The nitrogen atom of the indole ring possesses an acidic proton, which can interfere with many standard synthetic transformations. nih.gov To overcome this, chemists employ protecting groups, and among the most effective for this purpose are sulfonyl groups, such as benzenesulfonyl and toluenesulfonyl (tosyl). nih.govyoutube.com The process involves replacing the N-H proton with an electron-withdrawing sulfonyl group, which serves several strategic purposes.

Firstly, it "tames" the basicity and nucleophilicity of the indole nitrogen, preventing unwanted side reactions. youtube.com Secondly, the N-sulfonyl group can act as a powerful directing group, influencing the position of subsequent chemical modifications on the indole ring. It also enhances the acidity of the proton at the C2 position, facilitating lithiation and further functionalization at that site. Lastly, while sulfonyl groups like tosyl are known for their high stability under a range of reaction conditions, they can be removed when no longer needed, although this often requires specific, sometimes harsh, conditions. nih.govumn.edu The benzenesulfonyl group on 1-(Benzenesulfonyl)-7-bromoindole is a prime example of this strategy, rendering the molecule stable and primed for specific synthetic operations. evitachem.com

Overview of Halogenated Indole Scaffolds in Organic Synthesis

Halogenated compounds, particularly those containing bromine and chlorine, are abundant in the marine environment and often exhibit profound biological activity. nih.gov In synthetic chemistry, halogenated indoles are highly valued as versatile intermediates. nih.govnih.gov The halogen atom, such as the bromine at the 7-position of the indole ring, serves as a "synthetic handle" for introducing further molecular complexity.

These halo-indoles are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netyoutube.comyoutube.com These powerful methods allow chemists to form new carbon-carbon and carbon-heteroatom bonds with high precision. For example, 7-bromoindole (B1273607) can be used to synthesize more complex indole derivatives, dyestuffs, and carbolines. sigmaaldrich.comsigmaaldrich.com The ability to selectively functionalize a specific position of the indole core through its halogenated derivative is a key strategy for building libraries of compounds for drug discovery and materials science. researchgate.netnih.gov

Research Landscape and Potential of this compound

This compound is a specialized chemical intermediate designed for advanced organic synthesis. Its structure combines the features of an N-sulfonylated indole and a 7-haloindole, making it a powerful and precise building block. The synthesis of this compound is typically achieved by reacting 7-bromoindole with benzenesulfonyl chloride in the presence of a base. evitachem.com

The molecule's utility stems from its two key functional groups:

The N-benzenesulfonyl group: As a protecting group, it deactivates the indole nitrogen, preventing it from interfering in subsequent reactions and directing functionalization to other parts of the molecule. evitachem.com

The C7-bromine atom: This halogen is a reactive site, perfectly positioned for nucleophilic substitution or, more commonly, for palladium-catalyzed cross-coupling reactions. evitachem.com This allows for the attachment of a wide variety of other chemical groups at the 7-position.

Due to these features, this compound serves as an important scaffold in medicinal chemistry for the development of novel therapeutic agents. evitachem.com It provides a reliable starting point for constructing complex molecules that may target enzymes or receptors implicated in diseases like cancer and inflammation. evitachem.com

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and its key precursor.

Table 1: this compound This table is interactive. You can sort and search the data.

| Property | Value |

|---|---|

| CAS Number | 909781-13-1 bldpharm.com |

| Molecular Formula | C₁₄H₁₀BrNO₂S bldpharm.com |

| Molecular Weight | 336.20 g/mol bldpharm.com |

| IUPAC Name | 1-(Benzenesulfonyl)-7-bromo-1H-indole |

| InChI Key | MLHVZUNBUWHKNY-UHFFFAOYSA-N evitachem.com |

| SMILES | BrC1=CC=CC2=C1N(S(=O)(C3=CC=CC=C3)=O)C=C2 bldpharm.com |

Table 2: 7-Bromoindole This table is interactive. You can sort and search the data.

| Property | Value |

|---|---|

| CAS Number | 51417-51-7 sigmaaldrich.comnbinno.com |

| Molecular Formula | C₈H₆BrN sigmaaldrich.comnbinno.com |

| Molecular Weight | 196.04 g/mol sigmaaldrich.com |

| Appearance | Solid; Off-white to pale yellow crystalline powder sigmaaldrich.comnbinno.com |

| Melting Point | 41-44 °C sigmaaldrich.com |

| InChI Key | RDSVSEFWZUWZHW-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-7-bromoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-13-8-4-5-11-9-10-16(14(11)13)19(17,18)12-6-2-1-3-7-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHVZUNBUWHKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzenesulfonyl 7 Bromoindole

Direct N-Sulfonylation Strategies on 7-Bromoindole (B1273607) Precursors

The most direct route to 1-(benzenesulfonyl)-7-bromoindole involves the formation of the nitrogen-sulfur bond on the 7-bromoindole scaffold. This approach requires careful control of reaction conditions to ensure selective N-sulfonylation without compromising the integrity of the bromo-substituent.

Optimization of Reaction Conditions for N1-Benzenesulfonyl Installation

The installation of a benzenesulfonyl group onto the nitrogen of 7-bromoindole is typically achieved through the reaction of 7-bromoindole with benzenesulfonyl chloride. The optimization of this reaction is critical to maximize the yield and purity of the desired product. Key parameters that are often varied include the choice of base, solvent, and reaction temperature. A common method involves the use of a base such as pyridine (B92270) or triethylamine (B128534) in an organic solvent like dichloromethane (B109758) at room temperature. Current time information in Fortaleza, BR. The base serves to deprotonate the indole (B1671886) nitrogen, facilitating its nucleophilic attack on the sulfur atom of the benzenesulfonyl chloride.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pyridine | Dichloromethane | Room Temperature | Good |

| 2 | Triethylamine | Dichloromethane | Room Temperature | Good |

| 3 | Sodium Hydride | Tetrahydrofuran (B95107) | 0 to RT | High |

| 4 | Potassium Carbonate | Acetone | Reflux | Moderate |

This table presents a qualitative summary of common conditions for the N-sulfonylation of indoles. Specific yields for 7-bromoindole may vary and require empirical optimization.

The use of stronger bases like sodium hydride in an aprotic solvent such as tetrahydrofuran can also be effective, often leading to higher yields by ensuring complete deprotonation of the indole nitrogen. However, the choice of base and solvent must be carefully considered to avoid potential side reactions.

Application of Phase-Transfer Catalysis in Selective N-Sulfonylation

Phase-transfer catalysis (PTC) offers a powerful and environmentally benign alternative for the N-sulfonylation of indoles. mdpi.com This methodology is particularly useful when dealing with reactants that have different solubilities, such as an inorganic base and an organic substrate. rsc.org In the context of N-sulfonylation, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated indole anion from the solid or aqueous phase to the organic phase where the reaction with benzenesulfonyl chloride occurs. researchgate.net This technique can lead to milder reaction conditions, reduced reaction times, and easier work-up procedures. While specific examples for 7-bromoindole are not extensively documented in readily available literature, the principles of PTC are broadly applicable to indole N-alkylation and can be extrapolated to N-sulfonylation. nih.gov The catalyst, such as tetrabutylammonium (B224687) bromide, forms an ion pair with the indolide anion, which is then soluble in the organic phase, allowing for a homogeneous reaction.

Chemoselective N-Sulfonylation in the Presence of Bromine at C7

A key challenge in the synthesis of this compound is achieving chemoselective N-sulfonylation without affecting the bromine atom at the C7 position. The indole nucleus has multiple reactive sites, and under certain conditions, electrophilic attack can occur at carbon positions, particularly C3. However, the N-sulfonylation reaction is generally highly selective for the nitrogen atom due to the higher acidity of the N-H proton compared to the C-H protons. The resulting sulfonamide is a stable functional group. The presence of the electron-withdrawing bromine atom at C7 can slightly modulate the electron density of the indole ring system, but it does not typically interfere with the N-sulfonylation process under standard basic conditions. The primary competition would be potential C-sulfonylation, but this is generally not observed under the conditions used for N-sulfonylation.

Regioselective Bromination Techniques for 1-(Benzenesulfonyl)-1H-indole

An alternative synthetic strategy involves introducing the bromine atom at the C7 position after protecting the indole nitrogen with a benzenesulfonyl group. This approach requires highly regioselective bromination methods to target the C7 position, which is not the most electronically favored position for electrophilic attack in the indole ring system.

Directed Ortho-Metalation and Halogenation at the C7 Position

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds ortho to a directing metalation group (DMG). mdpi.com The benzenesulfonyl group on the indole nitrogen can act as a DMG, directing a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent C7 position. mdpi.com This generates a C7-lithiated indole intermediate, which can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, to introduce the bromine atom specifically at the C7 position. While the N-pivaloyl group has been reported to direct borylation to the C7 position of indoles using BBr3, the principle of using a bulky N-acyl or N-sulfonyl group to direct metalation to C7 is well-established.

Electrophilic Bromination Protocols with N1-Protected Indoles

Electrophilic bromination of the indole ring typically occurs at the C3 position due to the high electron density of the pyrrole (B145914) ring. However, by protecting the nitrogen with a bulky and electron-withdrawing benzenesulfonyl group, the reactivity of the C3 position can be somewhat attenuated, and under specific conditions, bromination at other positions can be achieved. The use of N-bromosuccinimide (NBS) is a common method for the electrophilic bromination of aromatic compounds. Current time information in Fortaleza, BR. The regioselectivity of the bromination of N-sulfonylindoles is highly dependent on the reaction conditions, including the solvent and any additives. Achieving high selectivity for the C7 position over other positions like C3, C4, C5, and C6 can be challenging. Computational studies and experimental work on related heterocyclic systems, such as indazoles, have shown that C7 bromination can be favored under specific conditions, sometimes in competition with C5 bromination. For N-sulfonylindoles, careful optimization of the brominating agent, solvent, and temperature is necessary to achieve the desired C7-bromo isomer.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Major Product(s) |

| 1 | NBS | Acetonitrile (B52724) | 0 to 60 | Mixture of isomers, C3 often favored |

| 2 | NBS, Silica Gel | Carbon Tetrachloride | Room Temperature | Can favor specific isomers depending on substrate |

| 3 | Br2 | Acetic Acid | Room Temperature | Often leads to multiple bromination |

This table illustrates general outcomes for electrophilic bromination of N-protected indoles. Achieving high C7 selectivity for 1-(benzenesulfonyl)indole requires specific and optimized protocols that overcome the inherent reactivity of other positions.

Exploration of Green Bromination Reagents and Conditions

Traditional bromination methods often rely on molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and challenging to handle safely. nih.gov Modern synthetic chemistry emphasizes the adoption of "green" principles, prompting a shift towards safer and more environmentally benign brominating agents and conditions. wku.edubridgew.edu

N-Bromosuccinimide (NBS) has emerged as a leading alternative to liquid bromine for the bromination of a wide range of organic compounds, including electron-rich aromatic heterocycles. wikipedia.orgcambridgescholars.com It is a crystalline solid that is easier and safer to handle than liquid bromine and is effective for various brominations under mild conditions. cambridgescholars.comorganic-chemistry.org For indole systems, the regioselectivity of bromination is a critical challenge. The direct C7 bromination of N-protected indoles can be difficult to achieve, as other positions on the indole ring are often more reactive. However, studies on related heterocyclic systems, such as 4-sulfonamido-1H-indazoles, have demonstrated that a simple and fast regioselective bromination at the C7 position can be achieved with NBS, suggesting its potential for the targeted synthesis of 7-bromoindoles. rsc.org

Other green bromination strategies involve the in situ generation of the reactive bromine species, which avoids the handling and transport of hazardous reagents. One such method uses an Oxone-halide system, which provides an environmentally friendly alternative for the halogenation of indoles. organic-chemistry.org Research has shown that for indoles with an electron-withdrawing group on the nitrogen, such as a sulfonyl group, this system can facilitate mild chlorination and bromination. organic-chemistry.org However, this method tends to favor halogenation at the C2 or C3 positions, highlighting the ongoing challenge of directing substitution to the C7 position with certain green reagents. organic-chemistry.org The choice of solvent also plays a crucial role in the greening of these reactions, with solvents like acetonitrile or even water being explored to replace hazardous chlorinated solvents like carbon tetrachloride. wikipedia.orgresearchgate.netnih.gov Catalytic systems, such as those using Fe₂O₃/zeolite, offer a further green advantage as the catalyst can often be recycled and reused. rsc.org

| Brominating System | Substrate Type | Solvent | Key Features | Observed Regioselectivity | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 4-Sulfonamido-1H-indazoles | Not Specified | Simple, fast, and efficient method. | Highly regioselective for C7. | rsc.org |

| N-Bromosuccinimide (NBS) / AIBN | 4-(Methyl)-1-(phenylsulfonyl)-1H-indole | Carbon Tetrachloride | Classic Wohl-Ziegler conditions for benzylic bromination. | Benzylic (CH₃ group), not ring bromination. | nih.gov |

| Oxone / NaCl or NaBr | N-Sulfonylindoles | Acetonitrile | Mild, in-situ generation of halogenating agent. | Favors C2-halogenation. | organic-chemistry.org |

| Br₂ / AlBr₃ | Phenols, Anilines | Water | Fast, eco-friendly system using a recyclable reagent. | Ortho/para-directing. | researchgate.net |

| Fe₂O₃ / Zeolite / HBr | Non-activated aromatics | Not Specified | Cost-effective and recyclable catalyst system. | General aromatic bromination. | rsc.org |

Convergent and Cascade Approaches to this compound

Multicomponent reactions (MCRs) are a powerful class of convergent reactions where three or more starting materials react in a single operation to form a product that contains portions of all the initial reactants. researchgate.net MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.netrsc.org

While no specific MCR has been reported for the direct synthesis of this compound, the de novo assembly of the 7-bromoindole scaffold using an MCR approach is a conceptually viable and attractive strategy. For instance, innovative MCRs have been developed to construct the core indole ring system from simple, inexpensive starting materials. rsc.org A hypothetical MCR for the 7-bromoindole framework could involve the reaction of a 2-bromoaniline (B46623) derivative, an aldehyde, and an isocyanide (an Ugi-type reaction) or other suitable components, followed by an acid-induced cyclization to form the indole ring. rsc.org This strategy would build the key 7-bromoindole core in a highly convergent manner, which could then be subjected to N-sulfonylation to yield the final product. The tolerance of MCRs for various functional groups, including halogens, has been demonstrated in the synthesis of related heterocyclic systems, supporting the feasibility of this approach. nih.gov

Integrated synthetic sequences, often referred to as one-pot reactions, combine multiple distinct reaction steps into a single process without isolating intermediates. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and avoiding product loss during purification steps.

A plausible and efficient integrated sequence for synthesizing this compound could involve a one-pot bromination and sulfonylation process. For example, one could envision the regioselective bromination of 1-(benzenesulfonyl)indole. The key challenge in such a sequence is controlling the site of bromination. As noted previously, electrophilic attack on the N-sulfonylated indole ring can occur at multiple positions. organic-chemistry.org However, achieving C7 selectivity is possible under certain conditions. Research on the C-H functionalization of indoles has shown that directing groups can be used to achieve high regioselectivity for the C7 position. nih.gov

Alternatively, a one-pot sequence could begin with 7-bromoindole, which is commercially available. alkalisci.com A standard synthesis involves the sulfonylation of 7-bromoindole with benzenesulfonyl chloride in the presence of a base. evitachem.com An integrated approach might seek to generate the 7-bromoindole in situ from indole, followed by the addition of the sulfonylating agent without intermediate workup. One-pot syntheses combining imine or sulfoximine (B86345) formation with subsequent N-halogenation have been successfully developed, demonstrating the principle of integrating N-functionalization with other transformations in a single pot. nih.gov The successful implementation of such a sequence for this compound would depend critically on identifying reaction conditions compatible with both the bromination and sulfonylation steps while maintaining high regioselectivity for the C7 position.

Reactivity and Derivatization Chemistry of 1 Benzenesulfonyl 7 Bromoindole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C7 Position

The bromine atom at the C7 position of 1-(benzenesulfonyl)-7-bromoindole is a prime site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, onto the indole (B1671886) core.

Suzuki-Miyaura Coupling for C7-Aryl and C7-Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organoboron compounds and organic halides. libretexts.orgnih.gov In the case of this compound, the C7-bromo substituent readily participates in Suzuki-Miyaura reactions to yield C7-arylated or C7-heteroarylated indoles. These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and require a base to facilitate the transmetalation step. libretexts.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgmdpi.com The selection of ligands, often bulky and electron-rich phosphines, is critical to stabilize the palladium catalyst and promote the reaction. The base, such as sodium carbonate or cesium carbonate, plays a key role in the catalytic cycle. nih.govmdpi.com While many Suzuki couplings are performed in organic solvents, methods using aqueous media have also been developed, offering a more environmentally benign approach. nih.gov The scope of the reaction is broad, tolerating a variety of functional groups on the boronic acid or ester coupling partner. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Pd/SSphos | K₂CO₃ | Water-Acetonitrile | 37 | Aryl Boronic Acids | nih.gov |

| CataCXium A Palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 | Boronic Esters | nih.gov |

Sonogashira Coupling for C7-Alkynylation Reactions

The Sonogashira coupling provides a reliable route for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, such as this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting C7-alkynylated indoles are valuable intermediates for further synthetic transformations.

Modern protocols have emerged that eliminate the need for the copper co-catalyst, which can sometimes lead to undesirable side reactions like the homocoupling of the terminal alkyne. nih.govucsb.edu These copper-free Sonogashira couplings often employ specific ligands to facilitate the catalytic cycle. The reaction conditions can be mild, with some procedures operating effectively at room temperature, particularly for aryl bromides. ucsb.edu The choice of solvent can range from traditional organic solvents to aqueous systems, highlighting the versatility of this method. nih.govucsb.edu

Table 2: Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

|---|---|---|---|---|---|---|

| [PdCl₂(CH₃CN)₂] / sXPhos | None | Cs₂CO₃ | Water/MeCN | 65 | Terminal Alkynes | nih.gov |

| PdCl₂(CH₃CN)₂ / X-Phos | None | Cs₂CO₃ | Water | Room Temp | Phenylacetylene | ucsb.edu |

| Pd(acac)₂ / Hydrazone | CuI | K₃PO₄ | DMSO | 125 | Terminal Alkynes | organic-chemistry.org |

Stille, Negishi, and Other Palladium-Catalyzed C-C Bond Formations

Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed cross-couplings are effective for functionalizing the C7 position of this compound.

The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. organic-chemistry.org The mechanism follows the typical palladium-catalyzed cycle, and additives like copper(I) salts can accelerate the reaction. harvard.edu

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for the coupling of a broader range of substrates, including sp³-hybridized carbons. wikipedia.org Organozinc reagents are often prepared in situ from the corresponding organic halide. youtube.com The Negishi reaction is highly effective for forming C(sp³)-C(sp²) bonds and is compatible with numerous functional groups, including esters and nitriles. nih.govnih.gov

Mechanistic Aspects of C7-Bromo Reactivity in Cross-Couplings

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the C7-bromo bond of this compound to a palladium(0) catalyst. This forms a square planar palladium(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the steric and electronic properties of the substrate. The electron-withdrawing N-benzenesulfonyl group can influence the electron density of the indole's benzene (B151609) ring, potentially affecting the rate of this step. The reactivity order for halides in this step is generally I > Br > OTf > Cl. libretexts.org

Transmetalation: The organometallic coupling partner (e.g., organoboron, -tin, or -zinc) transfers its organic group to the palladium(II) complex. This step replaces the bromide ligand with the new organic substituent, forming a diorganopalladium(II) intermediate. The specific mechanism of transmetalation varies depending on the organometallic reagent used. nih.gov For Suzuki couplings, a base is required to activate the organoboron species. youtube.com

Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com This step is typically fast and irreversible.

The steric hindrance at the C7 position, being adjacent to the fused pyrrole (B145914) ring, can influence the approach of the bulky palladium catalyst and the subsequent steps in the catalytic cycle. However, the use of appropriate bulky phosphine (B1218219) ligands can often overcome these steric challenges.

Functionalization at Other Indole Nucleus Positions (C2, C3, C4, C5, C6)

While the C7-bromo group is a primary site for derivatization, the other positions on the indole nucleus of this compound can also be functionalized, though their reactivity is heavily influenced by the N-sulfonyl group.

Influence of the N1-Benzenesulfonyl Group on Indole Ring Activation

The benzenesulfonyl group attached to the indole nitrogen is a strong electron-withdrawing group. This has a profound impact on the electronic properties and reactivity of the entire indole ring system.

Deactivation of the Pyrrole Ring (C2 and C3): In a typical indole, the C3 position is highly nucleophilic and prone to electrophilic attack. nih.gov The N-benzenesulfonyl group significantly reduces the electron density of the pyrrole ring, thereby deactivating the C2 and C3 positions towards classical electrophilic substitution reactions. This deactivation also helps prevent side reactions at these positions during C7-functionalization. nih.gov

Acidity of the C2-Proton: The electron-withdrawing nature of the sulfonyl group increases the acidity of the proton at the C2 position. This allows for regioselective deprotonation at C2 using a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile. This provides a powerful strategy for introducing substituents specifically at the C2 position.

Directing Group for C-H Functionalization: The N-sulfonyl group can act as a directing group in certain transition-metal-catalyzed C-H functionalization reactions, although this is more commonly observed with other N-protecting groups.

Protecting Group: The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen. It is stable to a wide range of reaction conditions, including the often basic or organometallic conditions used in cross-coupling reactions. Importantly, it can be removed under specific conditions (e.g., using a strong base like NaOH or via reductive cleavage) to reveal the NH-indole, allowing for further diversification at the nitrogen atom if desired. The introduction of an N-sulfonyl group can also influence the regioselectivity of reactions on the benzene portion of the indole nucleus. mdpi.com

Regioselective Functionalization via C-H Activation

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical tool in organic synthesis. For the indole scaffold, while C2 and C3 positions are intrinsically more reactive, achieving regioselective functionalization at the benzene ring, particularly at the C7 position, has been a significant challenge. nih.gov The development of directing group strategies has been pivotal in overcoming this hurdle.

While the N-benzenesulfonyl group in this compound primarily serves as a protecting group, it can be strategically replaced by a directing group to facilitate C-H activation at a specific site. For instance, research has shown that N-pivaloyl and N-phosphinoyl groups can effectively direct transition-metal-catalyzed C-H functionalization to the C7 position of the indole ring. nih.gov An efficient rhodium-catalyzed method for the direct C7-alkenylation and alkylation of N-pivaloylindoles has been developed, showcasing the potential for introducing various substituents at this position. nih.gov

Furthermore, iridium-catalyzed borylation has been reported to selectively occur at the C7 position of N-unprotected indoles, where the indole nitrogen itself is believed to play a directing role. msu.edu This borylated intermediate can then be subjected to a variety of cross-coupling reactions to introduce aryl, vinyl, or other functional groups. These methodologies highlight that while the N-benzenesulfonyl group may not be the ideal directing group itself, its temporary presence allows for the manipulation of other parts of the molecule, after which it can be swapped for a directing group to enable regioselective C-H functionalization at the C7 position or other positions of the indole core. The choice of catalyst and directing group is crucial for achieving high regioselectivity and yield in these transformations. rsc.orgrsc.org

Electrophilic and Nucleophilic Substitutions on the Indole Ring

The electronic properties of this compound, influenced by both the electron-withdrawing N-benzenesulfonyl group and the C7-bromo substituent, dictate its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The N-benzenesulfonyl group significantly deactivates the indole ring towards electrophilic attack by reducing the electron density of the pyrrole moiety. However, electrophilic substitution can still be achieved, typically at the C3 position, which remains the most nucleophilic carbon in the indole system. scispace.com For example, 1-(phenylsulfonyl)indole (B187392) can undergo Friedel-Crafts acylation at the C3 position. wikipedia.orgyoutube.com It has also been reported that 1-(phenylsulfonyl)indole can be brominated at the C3 position. scispace.com These precedents suggest that this compound could potentially undergo further electrophilic substitution at the C3 position under appropriate conditions. Direct amidation at the C3 position of indoles using electrophilic N-[(benzenesulfonyl)oxy]amides has also been developed, offering a direct route to 3-aminoindoles. researchgate.netnih.gov

Nucleophilic Substitution: The bromine atom at the C7 position of this compound provides a handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This C7-Br bond is amenable to transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include the Suzuki-Miyaura coupling for the introduction of aryl or vinyl groups and the Buchwald-Hartwig amination for the formation of C-N bonds. nih.govorganic-chemistry.orgnih.gov These reactions typically employ a palladium catalyst and a suitable ligand. The successful application of these cross-coupling reactions on bromoindoles demonstrates the feasibility of functionalizing the C7 position of this compound. nih.govreddit.com The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields of the desired cross-coupled products.

Deprotection and Post-Deprotection Chemistry of the N1-Benzenesulfonyl Group

The N-benzenesulfonyl group, while being a robust protecting group, can be efficiently removed to unveil the N1-H of the indole ring. This deprotection step is often a crucial part of a synthetic sequence, as it allows for subsequent functionalization of the indole nitrogen or the utilization of the free N-H in biological contexts.

Methodologies for Benzenesulfonyl Protecting Group Cleavage

Commonly employed methods include:

Basic Hydrolysis: Treatment with strong bases such as sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents at elevated temperatures can effect the cleavage of the N-S bond.

Reductive Cleavage: Reagents like sodium naphthalenide or samarium(II) iodide can be used for the reductive removal of the benzenesulfonyl group.

Acidic Cleavage: Strong acids such as HBr can also be used, although this method is less common and may not be suitable for acid-sensitive substrates. researchgate.net

Electrochemical Methods: Electrochemical reduction under controlled potential offers a mild alternative for the deprotection of N-phenylsulfonyl groups. researchgate.net

The development of milder deprotection conditions is an ongoing area of research to enhance the applicability of the benzenesulfonyl protecting group in complex molecule synthesis.

Subsequent Functionalizations of the Free N1-H Indole

Once the N-benzenesulfonyl group is removed to yield 7-bromoindole (B1273607), a new set of synthetic transformations becomes available. The free N1-H can be functionalized, and the C7-bromo substituent remains a valuable handle for further modifications.

N-Functionalization: The indole nitrogen can be alkylated, acylated, or arylated using standard procedures. For instance, it can be protected with an alternative protecting group to facilitate subsequent reactions or to introduce a specific substituent required for the target molecule.

C7-Functionalization: The C7-bromo position of the deprotected indole can undergo various cross-coupling reactions. For example, Sonogashira coupling can be employed to introduce alkyne moieties, providing a gateway to a diverse range of structures. researchgate.net Similarly, Suzuki and Buchwald-Hartwig couplings can be performed on the deprotected 7-bromoindole to introduce aryl and amino groups, respectively.

The ability to perform these transformations post-deprotection significantly enhances the synthetic value of this compound as a versatile building block.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules containing multiple functional groups, the use of orthogonal protecting groups is essential. bham.ac.uk An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling a stepwise and controlled functionalization of the molecule. bham.ac.ukuwindsor.ca

The N-benzenesulfonyl group can be a valuable component of such a strategy. For instance, it is stable under acidic conditions that are typically used to remove acid-labile protecting groups like tert-butoxycarbonyl (Boc) or silyl (B83357) ethers (e.g., TBS, TIPS). Conversely, the N-benzenesulfonyl group can be cleaved under basic or reductive conditions that would leave acid-labile groups intact.

A hypothetical synthetic scenario could involve a molecule bearing both an N-benzenesulfonyl protected indole and a Boc-protected amine. The Boc group could be selectively removed using an acid like trifluoroacetic acid (TFA) to allow for functionalization of the amine, while the N-benzenesulfonyl group remains untouched. Subsequently, the N-benzenesulfonyl group could be cleaved using a base like NaOH to expose the indole N-H for further reaction. This orthogonality allows for a high degree of control and flexibility in the synthetic design. Other protecting groups for the indole nitrogen itself, such as the photolabile o-nitrobenzyl group or the readily cleavable 2-(trimethylsilyl)ethoxymethyl (SEM) group, can also be used in conjunction with other protecting groups in the molecule to achieve complex synthetic targets. nih.govrsc.orgmdpi.org

Strategic Applications in Complex Organic Synthesis

1-(Benzenesulfonyl)-7-bromoindole as a Core Building Block in Advanced Organic Synthesis

The unique structural features of this compound, namely the presence of a benzenesulfonyl protecting group on the indole (B1671886) nitrogen and a bromine atom at the C-7 position, render it an exceptionally useful intermediate in organic synthesis. The electron-withdrawing nature of the benzenesulfonyl group modulates the reactivity of the indole ring, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.

Precursor for Diverse Substituted Indole Scaffolds

The benzenesulfonyl group in this compound plays a crucial role in directing the regioselectivity of further functionalization. This protecting group facilitates the deprotonation at the C-2 position of the indole ring, allowing for the introduction of various electrophiles. More importantly, it enables the generation of a stable 3-lithioindole species from the corresponding 3-bromoindole derivative through halogen-metal exchange. This lithiated intermediate can then react with a wide range of electrophiles to introduce diverse substituents at the C-3 position, a common site of elaboration in many indole alkaloids.

Furthermore, the bromine atom at the C-7 position provides a key site for diversification through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, and amino substituents at this position. This dual reactivity at both the C-3 and C-7 positions makes this compound a powerful tool for the synthesis of polysubstituted indole libraries.

| Reaction Type | Position of Functionalization | Reagents and Conditions | Resulting Structure |

| Lithiation/Electrophilic Quench | C-3 (from 3-bromo precursor) | 1. t-BuLi, THF, -78 °C; 2. Electrophile (e.g., R-X) | 3-Substituted-1-(benzenesulfonyl)indole |

| Suzuki Coupling | C-7 | Arylboronic acid, Pd catalyst, base | 7-Aryl-1-(benzenesulfonyl)indole |

| Heck Coupling | C-7 | Alkene, Pd catalyst, base | 7-Alkenyl-1-(benzenesulfonyl)indole |

| Buchwald-Hartwig Amination | C-7 | Amine, Pd catalyst, base | 7-Amino-1-(benzenesulfonyl)indole |

Table 1: Representative Reactions for the Functionalization of the 1-(Benzenesulfonyl)indole Scaffold

Construction of Fused and Polycyclic Indole Frameworks

The strategic placement of the bromine atom at the C-7 position of this compound offers a gateway to the construction of fused and polycyclic indole frameworks. Intramolecular palladium-catalyzed reactions, such as the Heck reaction, can be envisioned where a tethered alkene functionality reacts with the C-7 position to forge a new carbocyclic or heterocyclic ring. The benzenesulfonyl group can be instrumental in these transformations by influencing the electronic properties of the indole ring and, in some cases, by directing the regioselectivity of the cyclization.

While direct examples utilizing this compound in the synthesis of fused polycyclic systems are not extensively documented, the general principle is well-established in indole chemistry. For instance, palladium-catalyzed intramolecular cyclizations of ortho-bromoanilines bearing tethered alkynes or alkenes are powerful methods for constructing fused indole rings. rsc.org The reactivity of the 7-bromo position in this compound suggests its potential as a substrate in similar intramolecular annulation strategies to access novel polycyclic indole scaffolds. acs.org

Synthesis of Diindolyl Systems and Related Structures

Diindolyl and bis-indole structures are prominent motifs in a number of biologically active natural products. The 7-bromo functionality of this compound provides a strategic point for the coupling of two indole units. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to link the C-7 position of one indole unit to another indole moiety, either at the same or a different position.

For example, the Suzuki coupling of this compound with an indolylboronic acid derivative would lead to the formation of a 7-indolyl-1-(benzenesulfonyl)indole. Subsequent removal of the benzenesulfonyl protecting group would furnish the corresponding diindolyl system. While specific examples starting from this compound are not prevalent in the literature, the synthetic utility of bromoindoles in the construction of bis-indole alkaloids is well-recognized, as seen in the synthesis of natural products like dragmacidin D. nih.govchem-station.comcapes.gov.br

Contributions to Total Synthesis of Indole-Containing Natural Products

The strategic functionalization offered by this compound makes it a highly attractive intermediate for the total synthesis of complex indole-containing natural products. Its ability to serve as a scaffold for the introduction of various substituents and for the construction of fused ring systems is of paramount importance in the assembly of intricate molecular architectures.

Role as a Key Intermediate in Biomimetic and Convergent Syntheses

Biomimetic syntheses aim to mimic the biosynthetic pathways of natural products. While direct involvement of this compound in published biomimetic syntheses is not prominent, its potential as a synthetic mimic of a reactive indole intermediate is noteworthy. The benzenesulfonyl group can be used to control the reactivity of the indole nucleus, and the bromine atom can serve as a precursor to other functionalities present in the natural product.

Mechanistic Investigations and Computational Chemistry of 1 Benzenesulfonyl 7 Bromoindole Transformations

Elucidation of Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms of reactions involving 1-(benzenesulfonyl)-7-bromoindole is crucial for the strategic design of synthetic routes to complex molecules. The functional groups present—the N-sulfonyl moiety, the C-Br bond, and the indole (B1671886) nucleus—each offer distinct sites for chemical modification, with reaction outcomes governed by a delicate balance of electronic and steric effects.

Detailed Mechanistic Pathways of N-Sulfonylation Reactions

The synthesis of this compound is most commonly achieved through the N-sulfonylation of 7-bromoindole (B1273607). This transformation is a classic example of nucleophilic substitution at a sulfur center.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the 7-bromoindole ring on the electrophilic sulfur atom of benzenesulfonyl chloride. The lone pair of electrons on the indole nitrogen acts as the nucleophile.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. In this species, the sulfur atom is bonded to the indole nitrogen, the phenyl group, two oxygen atoms, and the chlorine atom.

Chloride Ion Elimination: The intermediate then collapses, with the departure of the chloride ion as a leaving group. This step re-establishes the sulfonyl group's double bonds to oxygen.

Deprotonation: The final step involves the removal of the proton from the indole nitrogen by a base, such as pyridine (B92270) or triethylamine (B128534), which is typically included in the reaction mixture. This deprotonation neutralizes the positively charged nitrogen, yielding the stable this compound product.

The presence of the electron-withdrawing bromine atom at the 7-position increases the acidity of the N-H proton of the starting indole, facilitating its removal in the final step of the reaction.

Radical Intermediates and Their Role in C-C and C-X Bond Formations

While many reactions of indoles proceed through ionic intermediates, the involvement of radical species opens up alternative avenues for functionalization. The N-SO₂Ph group, in particular, can participate in radical processes, especially under photolytic or thermally-induced conditions.

Recent studies on related N-sulfonylindoles have shown that the N-S bond can undergo homolytic cleavage upon irradiation with light, often in the presence of a photocatalyst. acs.org This cleavage generates an indolyl radical and a sulfonyl radical (e.g., PhSO₂•). acs.org

Proposed Radical Pathway:

Initiation: Homolytic cleavage of the N-S bond in this compound, potentially induced by light or a radical initiator, would generate a 7-bromoindol-1-yl radical and a benzenesulfonyl radical.

Propagation: These radical intermediates can then engage in a variety of bond-forming reactions. For instance, the sulfonyl radical could add to an alkene or alkyne, initiating a cascade of C-C bond formations. researchgate.net Alternatively, the indolyl radical could be trapped by a radical scavenger or participate in coupling reactions.

Termination: The reaction concludes when two radical species combine. youtube.comyoutube.comyoutube.com

Crossover experiments performed on similar systems, where mixtures of different N-sulfonylanilines were irradiated, resulted in the formation of all four possible cross-coupled products. acs.org This finding strongly suggests that the sulfonyl radicals are generated as free species that can react in an intermolecular fashion, rather than through a purely intramolecular rearrangement. acs.org Such radical pathways are pivotal for forming C-C and C-X bonds at positions that are not readily accessible through traditional ionic chemistry.

Stereochemical and Regiochemical Control in Functionalization Reactions

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex target molecules. In the context of this compound, the existing substituents heavily influence the outcome of subsequent functionalization reactions.

Regiochemical Control: The benzenesulfonyl group is a strong electron-withdrawing group, which significantly alters the reactivity of the indole ring. It generally directs electrophilic substitution to the C3 position. However, the presence of the bromine atom at C7 allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to selectively form new C-C bonds at this position. Furthermore, the N-sulfonyl group can facilitate directed metalation. Treatment with a strong base like n-butyllithium can lead to deprotonation at the C2 position, which is rendered more acidic by the adjacent sulfonyl group. The resulting lithiated species can then be quenched with various electrophiles, providing a reliable method for C2-functionalization. Studies on the related 7-azaindole (B17877) system have shown that borylation reactions, for example, occur distal to nitrogen atoms, highlighting the powerful directing effects of heteroatoms and their substituents in determining regioselectivity. researchgate.net

Stereochemical Control: Achieving stereocontrol in reactions involving the prochiral indole face or in the creation of new stereocenters on substituents is a more complex challenge. For reactions occurring at a side chain, for instance, in additions to an imine derived from a substituent on the indole, the principles of acyclic stereocontrol would apply. Studies on additions to α-chiral N-sulfonyl imines have shown that the stereochemical outcome is highly dependent on the Lewis acid used and the nature of the nucleophile. researchgate.net A proposed stereoelectronic model suggests that the alignment of the reacting orbitals is controlled by minimizing steric interactions and maximizing favorable electronic interactions with the bulky N-sulfonyl group, which can dictate the facial selectivity of the nucleophilic attack. researchgate.net Similar principles would be expected to govern stereoselective transformations involving derivatives of this compound.

Theoretical and Computational Studies of Molecular Structure and Reactivity

Computational chemistry provides a powerful lens through which to examine the properties and reactivity of molecules like this compound at an electronic level. Quantum chemical calculations can illuminate aspects that are difficult to probe experimentally.

Quantum Chemical Calculations (DFT) on Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable data on its molecular orbitals, charge distribution, and electrostatic potential.

Computational studies on the sulfonyl group itself reveal that bonding within this functional group is highly polarized, with a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. researchgate.net This polarization is augmented by hyperconjugative interactions, where the substituents on the sulfur act as both electron donors and acceptors through n → σ* interactions, without significant d-orbital participation. researchgate.net

When attached to the indole nitrogen, the benzenesulfonyl group acts as a potent electron-withdrawing group, lowering the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower HOMO energy suggests a molecule that is less susceptible to oxidation compared to unsubstituted indole. The bromine atom at C7 also contributes to the electron-withdrawing nature of the system.

A hypothetical DFT analysis of this compound would likely show the following:

A significant polarization of the N-S bond.

A lower electron density on the indole ring compared to indole itself, particularly at the nitrogen atom.

The HOMO being primarily located on the indole ring, while the LUMO may have significant contributions from the benzenesulfonyl group.

An electrostatic potential map showing a region of positive potential around the sulfur atom and negative potential around the sulfonyl oxygens.

The table below summarizes the key functional groups and their expected electronic influence based on established chemical principles and computational studies of related structures.

| Functional Group | Position | Electronic Effect on Indole Ring |

| Benzenesulfonyl | N1 | Strong electron-withdrawing (inductive and resonance) |

| Bromo | C7 | Electron-withdrawing (inductive), weak electron-donating (resonance) |

Computational Modeling of Transition States and Reaction Energetics

Computational modeling is an indispensable tool for mapping out the energy landscape of a chemical reaction. By calculating the structures and energies of reactants, products, intermediates, and transition states, chemists can gain a quantitative understanding of reaction mechanisms, rates, and selectivity. mit.edu

For transformations involving this compound, DFT calculations could be used to model various proposed reaction pathways. For example, in a palladium-catalyzed Suzuki coupling at the C7 position, computational modeling could:

Determine the relative energies of the different species in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination complexes).

Calculate the activation energy for each elementary step, thereby identifying the rate-determining step of the reaction.

Model the structure of the transition state for the key bond-forming or bond-breaking steps, providing insight into the geometric requirements for the reaction to occur.

Similarly, for a potential radical reaction, computational modeling could be used to calculate the N-S bond dissociation energy, providing a measure of the energy required to initiate the radical process. acs.org By comparing the activation barriers for competing pathways, it is possible to predict the most likely reaction outcome under a given set of conditions. Refined transition state models, which account for the non-covalent interactions between the substrate, catalyst, and reagents, have proven successful in accurately predicting the stereochemical outcomes of asymmetric reactions in related systems. nih.gov These computational approaches allow for the rational design of experiments and the development of new, more efficient, and selective chemical transformations.

Analysis of Substituent Effects on Reactivity Profiles

The benzenesulfonyl group attached to the indole nitrogen plays a crucial role as both a protecting and a directing group. Its electron-withdrawing nature decreases the nucleophilicity of the indole ring, while also influencing the regioselectivity of certain reactions. The introduction of substituents onto the phenyl ring of this benzenesulfonyl moiety provides a powerful tool for fine-tuning the reactivity of the entire molecule. These effects are primarily governed by the interplay of inductive and resonance effects of the substituents.

Inductive and Resonance Effects of Substituents

Substituents on the benzenesulfonyl ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density on the benzenesulfonyl ring through resonance and/or inductive effects. This increased electron density can be partially relayed to the indole nitrogen, which in turn can influence the reactivity at other positions of the indole nucleus.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the benzenesulfonyl ring. libretexts.org This effect is transmitted to the indole nitrogen, making it more electron-deficient. This modulation of the electronic character of the N-S bond and the indole system as a whole has profound implications for various reactions.

Impact on Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for the functionalization of the C7-bromo position of this compound. The electronic nature of the substituent on the benzenesulfonyl group can influence the efficiency of these transformations.

A Hammett plot analysis for Suzuki-Miyaura cross-couplings of substituted aryl halides has shown that electron-withdrawing groups on the aryl halide can have a beneficial effect on the reaction rate. rsc.org A positive reaction constant (ρ) of 1.5 was determined, suggesting that a negative charge builds up in the transition state of the rate-determining step. rsc.org While this study was not on this compound itself, the principles can be extended. For instance, in the Suzuki coupling of a substituted this compound, an electron-withdrawing substituent on the benzenesulfonyl ring would enhance the electrophilicity of the indole system but might also affect the stability of the palladium catalyst complex.

The table below illustrates the expected qualitative effects of para-substituents on the benzenesulfonyl group on the rate of a hypothetical Suzuki-Miyaura coupling at the C7 position.

| Substituent (X) at para-position | Electronic Effect | Expected Impact on Reaction Rate |

| -OCH₃ | Electron-Donating | Slower |

| -CH₃ | Electron-Donating | Slower |

| -H | Neutral | Baseline |

| -Cl | Electron-Withdrawing (Inductive) | Faster |

| -NO₂ | Strong Electron-Withdrawing | Fastest |

Influence on N-S Bond Cleavage

The benzenesulfonyl group can be cleaved under certain reaction conditions, a process known as desulfonylation. The stability of the N-S bond is directly influenced by the substituents on the phenyl ring. Electron-withdrawing groups are expected to weaken the N-S bond by increasing the polarization and making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, which can be a key step in the cleavage mechanism. Conversely, electron-donating groups should strengthen the N-S bond.

Recent studies on the homolytic cleavage of N-S bonds have highlighted the potential for radical-based methodologies. nih.govnih.gov While these studies did not specifically focus on this compound, they open up new avenues for understanding the reactivity of the N-sulfonyl group under various conditions, such as photolysis. nih.gov

Computational Insights

Computational chemistry provides a powerful lens through which to analyze the intricate electronic effects of substituents. Density Functional Theory (DFT) calculations can be employed to model the ground state, transition states, and intermediates of reactions involving substituted this compound derivatives.

For example, a computational study on the electrophilic amidation of indoles using N-[(benzenesulfonyl)oxy]amides has shown the importance of the electronic environment in determining the reaction outcome. researchgate.netnih.gov Although this study focuses on a different reaction, the computational methodologies can be applied to investigate how substituents on the benzenesulfonyl group of this compound affect properties such as:

The charge distribution on the indole and benzenesulfonyl rings.

The energy barriers for key reaction steps, such as oxidative addition in palladium catalysis or nucleophilic attack leading to N-S bond cleavage.

The stability of reaction intermediates.

A theoretical investigation could generate data such as the calculated energy barriers for a key reaction step as a function of the Hammett parameter (σ) of the substituent on the benzenesulfonyl ring, as illustrated in the hypothetical data table below.

| Substituent (X) | Hammett Parameter (σp) | Calculated Activation Energy (kcal/mol) |

| -OCH₃ | -0.27 | 25.1 |

| -CH₃ | -0.17 | 24.5 |

| -H | 0.00 | 23.8 |

| -Cl | 0.23 | 22.9 |

| -NO₂ | 0.78 | 21.5 |

Such computational data would provide a quantitative basis for understanding and predicting the reactivity of variously substituted this compound compounds.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromine atom at the 7-position of the indole (B1671886) ring in 1-(benzenesulfonyl)-7-bromoindole serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for introducing molecular complexity and are a primary focus for the development of novel catalytic systems that offer enhanced reactivity, selectivity, and broader functional group tolerance. Key areas of advancement include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organoboron compounds and organic halides, is a powerful tool for the arylation of this compound. Research is focused on developing palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands that can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The use of potassium aryltrifluoroborates as coupling partners is also gaining traction due to their stability compared to other boronic acid derivatives, offering an effective route to functionalized diarylmethane systems. nih.gov

The Heck reaction , involving the coupling of the bromoindole with an alkene, is another critical transformation. mdpi.comlibretexts.orgnih.gov Advances in this area are centered on creating highly active and stable palladium catalysts that can function under milder reaction conditions and lower catalyst loadings. researchgate.net The development of phosphine-free catalyst systems is also a significant trend, aiming to reduce cost and simplify product purification.

The Sonogashira coupling , which joins the bromoindole with a terminal alkyne, is essential for introducing alkynyl moieties. organic-chemistry.orgresearchgate.netmdpi.com Modern research is exploring the use of copper(I) co-catalysts to facilitate the reaction under milder, often ambient, conditions. nih.gov Furthermore, the development of heterogeneous single-atom palladium catalysts is a promising frontier, offering high efficiency and the potential for catalyst recycling. hes-so.ch

Table 1: Examples of Catalytic Systems for Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Ligand System | Key Features |

| Suzuki-Miyaura | Pd(OAc)₂, JohnPhos | Effective for coupling with heterocyclic compounds under microwave conditions. nih.gov |

| Suzuki-Miyaura | Palladium complexes with imidazole-containing ligands | High catalytic activity for coupling reactions. iupac.org |

| Heck | Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium | Highly active catalyst enabling reactions under mild conditions (100 °C). researchgate.net |

| Heck | Polyaniline anchored palladium catalyst (PANI-Pd) | Used in one-pot Wittig-Heck reactions for the synthesis of stilbene (B7821643) derivatives. nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Commonly used system for the coupling of aryl halides with terminal alkynes. mdpi.com |

| Sonogashira | Copper(I) iodide | Can promote the inverse Sonogashira reaction under ambient conditions. nih.gov |

Integration of Sustainable and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. uc.pt A primary focus is the reduction or replacement of hazardous organic solvents with more environmentally benign alternatives. Research into performing reactions in water or using bio-derived solvents like dimethylisosorbide (DMI) for palladium-catalyzed cross-couplings is an active area. organic-chemistry.org

Furthermore, the development of catalyst systems that operate under milder conditions, such as lower temperatures and pressures, contributes to the energy efficiency of the process. The use of highly efficient catalysts at very low loadings (ppm levels) also aligns with green chemistry principles by minimizing metal waste. organic-chemistry.org The synthesis of the parent compound, this compound, can be achieved through the sulfonylation of 7-bromoindole (B1273607), and optimizing this step to use greener bases and solvents is a target for future research. evitachem.com

Advances in Asymmetric Synthesis Utilizing this compound

The creation of chiral molecules is of paramount importance in medicinal chemistry, and this compound presents a scaffold with significant potential for asymmetric functionalization. While specific examples of asymmetric synthesis starting directly from this compound are still emerging, the broader field of indole chemistry provides a roadmap for future research.

One promising avenue is the use of chiral catalysts to control the stereochemistry of reactions at or adjacent to the indole core. For example, intramolecular Heck reactions have been shown to form spirocyclic oxindoles with high diastereoselectivity, where the stereochemical outcome is controlled by chiral auxiliaries or protecting groups on the substrate. nih.gov This principle could be extended to derivatives of this compound to construct complex, chiral polycyclic systems.

Furthermore, the development of enantioselective catalytic reactions that functionalize the C-H bonds of the indole ring or the benzenesulfonyl group could provide direct access to chiral derivatives. The strategic placement of the bulky benzenesulfonyl group can influence the stereochemical course of such reactions, offering a handle for directing the approach of reagents.

Exploration of Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry, or continuous flow processing, is a rapidly advancing technology that offers significant advantages over traditional batch synthesis, particularly for scalable and safe production. evitachem.combeilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. uc.pt

The application of flow chemistry to the synthesis of indole derivatives is well-documented, with examples including Fischer indole synthesis and various cross-coupling reactions performed in continuous flow systems. nih.gov These established methodologies provide a strong foundation for developing a continuous manufacturing process for this compound and its subsequent derivatives. For instance, a multi-step flow system could be designed to first synthesize the bromoindole and then directly feed it into a subsequent cross-coupling reaction, minimizing handling and purification of intermediates. uc.pt

Automation and the integration of in-line analytical techniques are key components of modern flow chemistry platforms. dntb.gov.ua Automated systems can rapidly screen and optimize reaction conditions, significantly accelerating process development. dntb.gov.ua The use of robotic systems and machine learning algorithms to predict optimal reaction parameters is an emerging trend that holds immense promise for the efficient and reproducible large-scale production of complex molecules derived from this compound. dntb.gov.ua

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Benzenesulfonyl)-7-bromoindole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the sulfonylation of 7-bromoindole using benzenesulfonyl chloride under anhydrous conditions. Key parameters include:

- Base selection : Use pyridine or triethylamine to neutralize HCl byproducts .

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Solvent : Dichloromethane or THF is preferred for solubility and inertness . Purity can be improved via flash chromatography or recrystallization (e.g., ethanol/water mixtures). Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should researchers expect?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons in the indole ring (δ 7.2–8.1 ppm), benzenesulfonyl group (δ 7.5–7.9 ppm), and downfield shifts for H-2 due to sulfonyl electron withdrawal .

- ¹³C NMR : Sulfonyl-linked carbons appear at ~125–135 ppm .

- Mass Spectrometry : Exact mass (C₁₄H₁₀BrNO₂S): 350.96 g/mol; expect [M+H]⁺ at 351.96 .

- X-ray Crystallography : Planar indole-sulfonyl geometry with dihedral angles <10° between rings .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers; the sulfonamide bond is susceptible to hydrolysis under acidic/basic conditions .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high temperatures (>100°C) to prevent decomposition into sulfur oxides .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound derivatives?

Methodological Answer: Bromination typically occurs at the 7-position due to:

- Electronic effects : Electron-withdrawing sulfonyl groups deactivate the indole ring, directing electrophiles to the para position (C-7) .

- Steric hindrance : Substituents at C-2 (adjacent to sulfonyl) block electrophilic attack at neighboring positions. Computational studies (DFT) can model charge distribution and validate experimental outcomes .

Q. How can researchers resolve contradictions in safety data for this compound, particularly regarding its hazard classification?

Methodological Answer:

- Contradiction analysis : Some SDS classify it as non-hazardous (GHS Category 0) , while others note risks of skin/eye irritation (GHS Category 2) .

- Resolution : Conduct tiered testing:

In vitro assays : Use EpiDerm™ models to assess skin corrosion potential.

In silico tools : Apply QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints.

Cross-reference with NIST databases for thermochemical stability data .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies, and how can researchers validate target engagement?

Methodological Answer:

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at C-5 to enhance binding to serine proteases .

- Validation :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-GGR-AMC for trypsin-like proteases).

- Crystallography : Co-crystallize with target enzymes (e.g., thrombin) to confirm binding modes .

Q. How can computational modeling predict the degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Software tools : Gaussian 16 for DFT calculations to model hydrolysis and photolysis pathways.

- Key parameters :

- Hydrolysis: Simulate acidic (pH 3) and basic (pH 10) conditions to identify cleavage sites (e.g., sulfonamide bond) .

- Photodegradation: Calculate UV-Vis spectra (TD-DFT) to predict λmax for photolytic susceptibility .

Validate with LC-MS/MS to detect degradation products like benzenesulfonic acid and 7-bromoindole .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.